molecular formula C101H152N38O21S3 B12389599 Cys(Npys)-TAT (47-57), FAM-labeled

Cys(Npys)-TAT (47-57), FAM-labeled

Cat. No.: B12389599
M. Wt: 2330.7 g/mol
InChI Key: ZVGXXRBGGTZXMP-NRAYXAAJSA-N
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Description

Cys(Npys)-TAT (47-57), FAM-labeled is a synthetic peptide that combines several functional groups to achieve specific biochemical properties. The peptide sequence TAT (47-57) is derived from the trans-activator of transcription protein of the human immunodeficiency virus. The addition of Cys(Npys) introduces a cysteine residue protected by a 3-nitro-2-pyridinesulfenyl group, which is useful for selective disulfide bond formation. The FAM label refers to the attachment of a fluorescein amidite, a fluorescent dye, which allows for the visualization and tracking of the peptide in various biological assays.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cys(Npys)-TAT (47-57), FAM-labeled involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by the sequential addition of protected amino acids. The cysteine residue is introduced with a 3-nitro-2-pyridinesulfenyl protecting group to prevent unwanted reactions. After the peptide chain is assembled, the FAM label is attached to the N-terminus through a coupling reaction. The final product is cleaved from the resin and purified using high-performance liquid chromatography.

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, and advanced purification techniques ensure high purity and yield. The use of large-scale reactors and continuous flow systems can further enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cys(Npys)-TAT (47-57), FAM-labeled undergoes several types of chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds with other cysteine-containing molecules.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol.

    Substitution: The 3-nitro-2-pyridinesulfenyl group can be selectively removed to expose the cysteine thiol for further conjugation.

Common Reagents and Conditions

    Oxidation: Mild oxidizing agents such as hydrogen peroxide or air exposure.

    Reduction: Reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.

    Substitution: Removal of the 3-nitro-2-pyridinesulfenyl group using reagents like mercaptoethanol.

Major Products Formed

    Disulfide-linked peptides: Formed through oxidation reactions.

    Free thiol peptides: Resulting from reduction reactions.

    Conjugated peptides: Formed by reacting the free thiol with other functional groups.

Scientific Research Applications

Cys(Npys)-TAT (47-57), FAM-labeled has a wide range of applications in scientific research:

    Chemistry: Used in studies involving peptide synthesis, modification, and conjugation.

    Biology: Employed in cellular uptake studies due to the TAT sequence’s ability to penetrate cell membranes.

    Medicine: Investigated for drug delivery systems, particularly for targeting specific cells or tissues.

    Industry: Utilized in the development of diagnostic assays and imaging techniques.

Mechanism of Action

The mechanism of action of Cys(Npys)-TAT (47-57), FAM-labeled involves several key steps:

    Cellular Uptake: The TAT sequence facilitates the peptide’s entry into cells by interacting with cell surface receptors and promoting endocytosis.

    Disulfide Bond Formation: The cysteine residue can form disulfide bonds with intracellular proteins, potentially altering their function.

    Fluorescence: The FAM label allows for the visualization of the peptide’s localization and distribution within cells.

Comparison with Similar Compounds

Similar Compounds

    Cys(Npys)-TAT (47-57): Without the FAM label, used for similar applications but lacks fluorescence.

    TAT (47-57), FAM-labeled: Without the cysteine residue, used primarily for tracking and imaging.

    Other Cell-Penetrating Peptides: Such as penetratin and transportan, which also facilitate cellular uptake but have different sequences and properties.

Uniqueness

Cys(Npys)-TAT (47-57), FAM-labeled is unique due to its combination of cell-penetrating ability, selective disulfide bond formation, and fluorescent labeling. This makes it a versatile tool for various biochemical and biomedical applications.

Properties

Molecular Formula

C101H152N38O21S3

Molecular Weight

2330.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[2-[[(2S)-2-[[(2R)-2-[[2-[2-(3,6-dihydroxy-3H-xanthen-9-yl)-5-isothiocyanatophenyl]acetyl]amino]-3-sulfanylpropanoyl]-(2-nitrophenyl)sulfanylamino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]pentanediamide

InChI

InChI=1S/C101H152N38O21S3/c102-38-6-3-15-64(84(106)146)129-86(148)68(19-10-42-120-97(109)110)132-89(151)70(21-12-44-122-99(113)114)134-91(153)71(22-13-45-123-100(115)116)136-93(155)73(36-37-80(105)143)137-92(154)72(23-14-46-124-101(117)118)135-90(152)69(20-11-43-121-98(111)112)133-88(150)67(17-5-8-40-104)131-87(149)66(16-4-7-39-103)130-85(147)65(18-9-41-119-96(107)108)127-82(145)52-125-94(156)76(47-55-26-29-58(140)30-27-55)138(163-79-25-2-1-24-75(79)139(158)159)95(157)74(53-161)128-81(144)49-56-48-57(126-54-162)28-33-61(56)83-62-34-31-59(141)50-77(62)160-78-51-60(142)32-35-63(78)83/h1-2,24-35,48,50-51,59,64-74,76,140-142,161H,3-23,36-47,49,52-53,102-104H2,(H2,105,143)(H2,106,146)(H,125,156)(H,127,145)(H,128,144)(H,129,148)(H,130,147)(H,131,149)(H,132,151)(H,133,150)(H,134,153)(H,135,152)(H,136,155)(H,137,154)(H4,107,108,119)(H4,109,110,120)(H4,111,112,121)(H4,113,114,122)(H4,115,116,123)(H4,117,118,124)/t59?,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,76-/m0/s1

InChI Key

ZVGXXRBGGTZXMP-NRAYXAAJSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SN([C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N)C(=O)[C@H](CS)NC(=O)CC3=C(C=CC(=C3)N=C=S)C4=C5C=CC(C=C5OC6=C4C=CC(=C6)O)O

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SN(C(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)N)C(=O)C(CS)NC(=O)CC3=C(C=CC(=C3)N=C=S)C4=C5C=CC(C=C5OC6=C4C=CC(=C6)O)O

Origin of Product

United States

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